1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate
Description
11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE is a synthetic organic compound characterized by the presence of a thiolane ring and a trifluoromethyl benzoyl group
Properties
Molecular Formula |
C13H12F3NO5S |
|---|---|
Molecular Weight |
351.30 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) N-[3-(trifluoromethyl)benzoyl]carbamate |
InChI |
InChI=1S/C13H12F3NO5S/c14-13(15,16)9-3-1-2-8(6-9)11(18)17-12(19)22-10-4-5-23(20,21)7-10/h1-3,6,10H,4-5,7H2,(H,17,18,19) |
InChI Key |
SPSNEFVEHWOZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE typically involves multiple steps, starting with the preparation of the thiolane ring and the trifluoromethyl benzoyl group. The thiolane ring can be synthesized through a series of reactions involving sulfur-containing reagents and appropriate catalysts. The trifluoromethyl benzoyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethyl benzoyl chloride and an appropriate Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE undergoes various types of chemical reactions, including:
Substitution: The trifluoromethyl benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(trifluoromethyl)benzamide
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE
Uniqueness
11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE is unique due to its specific combination of a thiolane ring and a trifluoromethyl benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
